molecular formula C13H10ClNO3 B275747 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene

1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene

Cat. No.: B275747
M. Wt: 263.67 g/mol
InChI Key: PVCAOYFOGYPYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position and a 4-chlorobenzyl ether (-O-CH₂-C₆H₄-Cl) at the ortho position. This structure confers unique physicochemical properties, including high thermal stability and reactivity due to the electron-withdrawing nitro group.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

1-chloro-4-[(4-nitrophenoxy)methyl]benzene

InChI

InChI=1S/C13H10ClNO3/c14-11-3-1-10(2-4-11)9-18-13-7-5-12(6-8-13)15(16)17/h1-8H,9H2

InChI Key

PVCAOYFOGYPYKK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene:

Table 1: Key Structural Analogues
Compound Name CAS Number Substituents/Modifications Key Properties/Applications
1-BENZYLOXY-4-NITROBENZENE 1145-76-2 Benzyl ether (no Cl on benzyl) Irritant (Xi hazard), intermediate
1-Chloro-4-nitrobenzene 100-00-5 Direct Cl and NO₂ on benzene Carcinogenic, yellow crystalline solid
1-Chloro-2-((4-chlorobenzyl)oxy)-4-fluoro-5-nitrobenzene 1355170-75-0 Additional Cl, F substituents Research chemical, limited toxicity data
N-((4-Nitrobenzyl)oxy)methanesulfonamide N/A Sulfonamide group replacing nitro Redox-active, nitroxyl donor
4-BENZYLOXYANILINE N/A Amino group (-NH₂) replacing nitro Precursor for dyes/pharmaceuticals

Physicochemical Properties

  • Molecular Weight and Polarity : The addition of a 4-chlorobenzyl group increases molecular weight compared to 1-benzyloxy-4-nitrobenzene, enhancing lipophilicity. This contrasts with 1-chloro-4-nitrobenzene, which lacks the ether linkage and is smaller but more volatile .
  • Melting Points : 1-Chloro-4-nitrobenzene is a crystalline solid (melting point ~83°C) , while 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene likely has a higher melting point due to increased molecular rigidity.
  • Solubility: The nitro group reduces water solubility in all analogues. Chlorinated derivatives exhibit lower solubility in polar solvents compared to non-chlorinated versions .

Reactivity and Stability

  • Electrophilic Substitution : The nitro group deactivates the benzene ring, directing further substitution to meta positions. In contrast, 4-benzyloxyaniline (with an -NH₂ group) is highly reactive toward electrophiles .
  • Ether Cleavage : The benzyl ether linkage in 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene is susceptible to acidic or basic hydrolysis, a property shared with N-((4-nitrobenzyl)oxy)methanesulfonamide .

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